molecular formula C11H11NO4 B3060677 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione CAS No. 63177-14-0

6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3060677
CAS No.: 63177-14-0
M. Wt: 221.21 g/mol
InChI Key: JTVAUSVXSGDYTN-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by its two methoxy groups attached to the 6th and 7th positions of the isoquinoline ring, and a dione functionality at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various reagents to form the desired dione structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the dione functionality, converting it to corresponding alcohols.

    Substitution: The methoxy groups can be substituted under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione serves as an important precursor in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block in organic synthesis.

Reaction Type Description Common Reagents
OxidationConverts methoxy groups to quinonesPotassium permanganate, Chromium trioxide
ReductionConverts dione to alcoholsLithium aluminum hydride, Sodium borohydride
SubstitutionForms derivatives with nucleophilesAmines, Thiols

Biological Applications

Anticancer Activity:
Research has highlighted the potential of this compound as an anticancer agent. It acts as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which is crucial for repairing DNA damage induced by chemotherapeutic agents like etoposide. This inhibition can enhance the sensitivity of cancer cells to these agents.

Antimicrobial Properties:
Similar isoquinoline derivatives have demonstrated antimicrobial effects against various bacterial strains. The structural features of this compound suggest it may exhibit comparable properties.

Biological Activity Mechanism of Action
AnticancerInhibits TDP2 by interacting with its DNA-binding groove, enhancing chemotherapy efficacy
AntimicrobialPotential interaction with bacterial cell membranes or metabolic pathways

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design due to its ability to modulate biological activity through its unique functional groups. Its interactions at the molecular level can lead to the development of new therapeutic agents targeting various diseases.

Industrial Applications

In industry, this compound is utilized in the synthesis of dyes and pigments. Its stable structure allows for the production of colorants used in various applications ranging from textiles to plastics.

Case Studies

  • Anticancer Research:
    A study demonstrated that this compound significantly inhibited TDP2 activity in cancer cell lines. This led to increased DNA damage and apoptosis when combined with conventional chemotherapy drugs.
  • Antimicrobial Testing:
    In vitro studies indicated that derivatives of this compound exhibited activity against Gram-positive and Gram-negative bacteria. The presence of methoxy groups enhanced lipophilicity and cellular uptake.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is not fully understood, but it is believed to interact with various molecular targets and pathways. Its methoxy and dione functionalities allow it to participate in hydrogen bonding and electronic interactions, which can modulate biological activity. Further research is needed to elucidate its precise mechanisms .

Comparison with Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy groups but lacks the dione functionality.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated ring system.

Uniqueness: 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is unique due to its combination of methoxy and dione functionalities, which confer distinct chemical reactivity and potential biological activity .

Biological Activity

6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO4C_{11}H_{11}NO_4. The compound features a bicyclic isoquinoline structure with two methoxy groups at the 6 and 7 positions and a dione functional group that contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has been identified as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in repairing DNA damage caused by topoisomerase II inhibitors. Inhibition of TDP2 can sensitize cancer cells to chemotherapy agents like etoposide .
  • Antimicrobial Properties : Similar isoquinoline derivatives have shown promising antimicrobial effects against various bacterial strains. The structural features of this compound suggest it may possess similar properties.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of TDP2 : The compound interacts with the DNA-binding groove of TDP2, preventing it from repairing DNA double-strand breaks. This action enhances the efficacy of chemotherapeutic agents that induce DNA damage .
  • Cellular Interaction : The presence of methoxy groups may enhance the lipophilicity and cellular uptake of the compound, facilitating its interaction with various cellular targets.

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR of isoquinoline derivatives has revealed critical insights into how modifications affect biological activity:

ModificationEffect on Activity
N-2 SubstitutionLoss of potency
C-4 Olefinic SubstituentsSignificant TDP2 inhibition
Methoxy GroupsEnhanced solubility and bioavailability

Studies have shown that certain structural modifications can significantly enhance the potency and selectivity of isoquinoline derivatives against TDP2 .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various isoquinoline derivatives, this compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines. The results indicated that this compound could effectively sensitize cancer cells to etoposide treatment by inhibiting TDP2 .

Case Study 2: Antimicrobial Activity

A comparative analysis was conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimal inhibitory concentrations comparable to known antibiotics. This suggests potential for development as an antimicrobial agent.

Properties

IUPAC Name

6,7-dimethoxy-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-8-3-6-4-10(13)12-11(14)7(6)5-9(8)16-2/h3,5H,4H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVAUSVXSGDYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578105
Record name 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-14-0
Record name 6,7-Dimethoxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.2 g (34.1 mmol) of 2-carboxy-4,5-dimethoxybenzeneacetic acid (Tetrahedron 1975, 31, 2607) in 17 ml of conc NH4OH is evaporated to dryness. This operation is repeated. The resulting tan solid ammonium salt is suspended in 34 ml of 1,2-dichlorobenzene. The stirred mixture is boiled in an oil bath at 210° while collecting some distillate during 90 m. The cooled mixture is stirred in hexane and H2O, and the resulting solid is collected by filtration. The white solid is stirred in satd NaHCO3 for 15 m, filtered, washed with H2O, and dried to give 3.45 g (46%), mp 234-238°; MS (ES−) m/z 220.1 (M−H)−1.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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